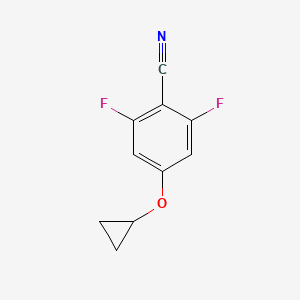

4-Cyclopropoxy-2,6-difluorobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

4-cyclopropyloxy-2,6-difluorobenzonitrile |

InChI |

InChI=1S/C10H7F2NO/c11-9-3-7(14-6-1-2-6)4-10(12)8(9)5-13/h3-4,6H,1-2H2 |

InChI Key |

WXETZDTYAAPOOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C(=C2)F)C#N)F |

Origin of Product |

United States |

Advanced Characterization and Spectroscopic Analysis of 4 Cyclopropoxy 2,6 Difluorobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Cyclopropoxy-2,6-difluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) group and the aromatic ring. The aromatic protons, being in a fluorine-rich environment, would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The cyclopropoxy group would present a more complex pattern, with a multiplet for the methine proton and separate multiplets for the non-equivalent methylene (B1212753) protons.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | | ~ 7.0 - 7.2 | t | 2H | Ar-H | | ~ 3.8 - 3.9 | m | 1H | O-CH- | | ~ 0.8 - 1.0 | m | 4H | -CH₂-CH₂- |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum for this compound would be characterized by signals for the aromatic carbons, the nitrile carbon, and the carbons of the cyclopropyl group. The carbons directly bonded to fluorine would exhibit splitting due to C-F coupling.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | :--- | | Chemical Shift (ppm) | Assignment | | ~ 160 - 165 (d) | C-F | | ~ 155 - 160 (d) | C-O | | ~ 115 - 120 | C-CN | | ~ 110 - 115 | Ar-C | | ~ 110 - 112 | C≡N | | ~ 55 - 60 | O-CH- | | ~ 10 - 15 | -CH₂- |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial tool. A single signal is expected for the two equivalent fluorine atoms on the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms.

| Predicted ¹⁹F NMR Data for this compound | | :--- | :--- | | Chemical Shift (ppm) | Assignment | | ~ -110 to -120 | Ar-F |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This would establish the connectivity between protons, for instance, showing the correlation between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the cyclopropoxy group to the aromatic ring and the position of the nitrile group relative to the fluorine atoms.

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its molecular identity and purity. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₁₀H₇F₂NO).

| Predicted HRMS Data for this compound | | :--- | :--- | | Molecular Formula | C₁₀H₇F₂NO | | Calculated Exact Mass | 195.0496 | | Expected m/z [M+H]⁺ | 196.0574 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This method is instrumental in the identification and quantification of this compound, particularly in complex mixtures.

In a typical LC-MS analysis, the compound is first passed through an HPLC column, such as a C18 column, where it is separated from other components based on its polarity and affinity for the stationary phase. The retention time (t_R) is a key parameter for identification under specific chromatographic conditions. Following separation, the analyte is introduced into the mass spectrometer.

For this compound, electrospray ionization (ESI) is a common ionization technique, typically forming the protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition.

Further structural elucidation is achieved through tandem mass spectrometry (MS/MS or MS²). In this process, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the cyclopropoxy group and fragmentation of the benzonitrile (B105546) core.

Table 1: Representative LC-MS Data for this compound

| Parameter | Value/Description |

| Molecular Formula | C₁₀H₇F₂NO |

| Molecular Weight | 195.17 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | 196.0561 ([M+H]⁺) |

| Key Fragment Ions (m/z) | Expected fragments include those corresponding to the loss of the cyclopropyl group, ethylene (B1197577) from the cyclopropyl ring, and the benzonitrile core. |

| LC Column | Typically a reversed-phase column (e.g., C18) |

| Mobile Phase | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid. |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and is unique to the compound. The FTIR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.

The nitrile (C≡N) stretching vibration is a prominent and sharp band typically appearing in the 2220-2240 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage will produce strong bands, typically in the 1260-1000 cm⁻¹ range. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-F bonds also give rise to strong absorption bands, usually in the 1000-1400 cm⁻¹ range. Vibrations associated with the cyclopropyl group, including C-H and C-C stretching, will also be present.

Table 2: Key FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H Stretch | Aromatic & Cyclopropyl |

| ~2230 | C≡N Stretch | Nitrile |

| ~1620, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1200 | C-F Stretch | Aryl Fluoride (B91410) |

| ~1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H Stretch | Aromatic & Cyclopropyl |

| ~2230 | C≡N Stretch | Nitrile |

| ~1620 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| ~800 | Ring Breathing | Cyclopropyl |

| ~1200 | C-F Stretch | Aryl Fluoride |

X-ray Crystallography for Solid-State Structural Determination

This analysis would reveal the planarity of the benzonitrile ring and the orientation of the cyclopropoxy substituent relative to it. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, can also be determined, providing insight into intermolecular interactions such as π-stacking or dipole-dipole interactions. While specific experimental data for this compound is not publicly available, a hypothetical dataset is presented below based on common crystal structures for similar small organic molecules.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.2 Å, c = 9.8 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume (V) | 983 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.32 g/cm³ |

Computational and Theoretical Studies of 4 Cyclopropoxy 2,6 Difluorobenzonitrile

Electronic Structure and Molecular Orbital Theory

The electronic properties and reactivity of 4-cyclopropoxy-2,6-difluorobenzonitrile can be theoretically investigated using quantum chemical methods. These studies provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for Ground-State Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule in its most stable electronic state, known as the ground-state geometry. For this compound, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

These calculations would yield optimized bond lengths, bond angles, and dihedral angles for the molecule. The results would likely show a planar benzonitrile (B105546) ring, with the fluorine atoms and the cyclopropoxy group situated in the plane or with a slight pucker in the cyclopropyl (B3062369) ring. The nitrile group would be linear, and its bond length would be indicative of a typical carbon-nitrogen triple bond.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Length | C-CN | ~1.45 Å |

| C≡N | ~1.15 Å | |

| C-F | ~1.35 Å | |

| C-O | ~1.37 Å | |

| O-C(cyclopropyl) | ~1.42 Å | |

| Bond Angle | F-C-C | ~119° |

| C-C-CN | ~121° | |

| C-O-C(cyclopropyl) | ~118° | |

| Dihedral Angle | C-C-O-C | ~0° or ~180° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the electron-rich cyclopropoxy group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing nitrile group and the fluorinated carbon atoms. A smaller HOMO-LUMO gap would suggest higher reactivity. This analysis is crucial for predicting how the molecule will behave in chemical reactions.

Table 2: Hypothetical FMO Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Kinetic stability and reactivity index |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule can be visualized using an electrostatic potential (ESP) map. This map shows the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP map would be expected to show a negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the cyclopropoxy group, as these are electronegative atoms. A positive potential would be expected around the hydrogen atoms of the cyclopropyl group and the carbon atom of the nitrile group. This information is valuable for understanding intermolecular interactions and the sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be employed to study the step-by-step process of a chemical reaction, providing a theoretical understanding of the reaction mechanism, including the identification of intermediates and transition states.

Theoretical Investigation of SNAr Reaction Pathways

The presence of two electron-withdrawing fluorine atoms and a nitrile group on the benzene ring makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. Computational studies could model the reaction of this molecule with a nucleophile.

The theoretical investigation would involve calculating the energy profile for the reaction pathway. This would likely proceed through a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The calculations would determine the activation energy required to form this intermediate and the subsequent energy barrier to expel the fluoride (B91410) leaving group. The relative energies would indicate which of the two fluorine atoms is more likely to be substituted.

Energy Profiles and Transition State Analysis for Nitrile Transformations

The nitrile group of this compound can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. Computational modeling can be used to explore the mechanisms of these reactions.

Analysis of Molecular Strain and Aromaticity

Quantification of Cyclopropyl Ring Strain Energy

Ring strain is a form of instability in cyclic molecules resulting from deviations from ideal bond angles, torsional strain from eclipsing bonds, and transannular (steric) strain. wikipedia.orglibretexts.org The cyclopropyl group in this compound is characterized by significant ring strain due to its three-membered ring structure. The internal C-C-C bond angles are forced to be 60°, a substantial deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. wikipedia.org

This high level of strain, primarily angle strain, makes the cyclopropyl ring chemically reactive and susceptible to ring-opening reactions, as discussed in the previous section. masterorganicchemistry.com The total strain energy of a cycloalkane can be quantified experimentally by measuring its heat of combustion and comparing it to a theoretical strain-free reference value. libretexts.org For each CH₂ group, a reference heat of combustion is approximately 157 kcal/mol. masterorganicchemistry.com Any deviation from this value, when multiplied by the number of carbons, indicates the amount of ring strain. libretexts.orgmasterorganicchemistry.com

Computational chemistry provides a direct method for calculating strain energy by comparing the energy of the cyclic molecule to that of a suitable, strain-free acyclic isomer or through homodesmotic reactions. For the parent cyclopropane (B1198618) molecule, the ring strain energy is well-established.

Table 1: Ring Strain Energies of Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | Source(s) |

|---|---|---|

| Cyclopropane | 27.6 | masterorganicchemistry.comstackexchange.com |

The presence of substituents on the cyclopropyl ring can slightly alter the strain energy, but the value for the cyclopropyl moiety in this compound is expected to be close to the standard value for cyclopropane, approximately 27-28 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This stored energy is a significant driving force for the chemical reactivity of the molecule.

Aromaticity Indices for the Benzene Ring

Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electron systems. The aromaticity of the benzene ring in this compound can be quantified using various computational indices. These indices evaluate different aspects of aromaticity, including geometric, magnetic, and electronic criteria.

HOMA (Harmonic Oscillator Model of Aromaticity): This is a geometry-based index that measures the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. For most substituted benzenes, the HOMA values are very close to that of unsubstituted benzene, suggesting that substituent effects on the ring geometry are generally small in neutral molecules. researchgate.net

NICS (Nucleus-Independent Chemical Shift): This magnetic criterion measures the magnetic shielding at the center of the ring. A large negative NICS value is indicative of strong aromatic character (diatropic ring current). Substituents can influence the NICS value; electron-withdrawing groups like fluorine and cyano tend to reduce the magnitude of the negative NICS value, suggesting a slight decrease in aromaticity. nih.gov

FLU (Aromatic Fluctuation Index): This is an electronic index that quantifies the degree of electron delocalization. Lower FLU values indicate greater aromaticity. Studies on fluorinated benzenes have utilized FLU to track changes in aromaticity. nih.gov

The substituents on this compound would have competing effects on the aromaticity of the benzene ring. The two fluorine atoms and the cyano group are electron-withdrawing and are generally expected to slightly decrease the aromaticity of the ring. nih.govnih.gov Conversely, the cyclopropoxy group, via the oxygen atom, can act as a π-electron donor, which could slightly enhance or maintain the ring's aromatic character. Computational analysis is required to determine the net effect of this specific substitution pattern.

Table 2: Predicted Qualitative Effects of Substituents on Benzene Aromaticity

| Substituent Type | Example(s) | Expected Effect on Aromaticity | Relevant Indices | Source(s) |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂, -CN | Slight Decrease | NICS, HOMA | nih.gov |

| Halogen (Electronegative) | -F, -Cl | Slight Decrease | NICS, FLU | nih.govnih.gov |

Based on these principles, the combination of two fluorine atoms and a cyano group on the this compound molecule likely results in a benzene ring that is slightly less aromatic than unsubstituted benzene.

Reactivity and Reaction Mechanisms of 4 Cyclopropoxy 2,6 Difluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring in 4-Cyclopropoxy-2,6-difluorobenzonitrile is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effects of the two fluorine atoms and the nitrile (-CN) group, which significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. numberanalytics.comlibretexts.org The SNAr mechanism in such activated systems typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the two fluorine atoms at the C-2 and C-6 positions are the leaving groups in SNAr reactions. The substitution pattern of the ring governs the regioselectivity of the nucleophilic attack. The nitrile group and the fluorine atoms strongly activate the positions ortho and para to them for nucleophilic attack. libretexts.org In this molecule, the C-2 and C-6 positions are ortho to the nitrile group and are therefore highly electrophilic.

The cyclopropoxy group at C-4 is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, in a poly-substituted, highly activated ring, its primary influence is on the regioselectivity. Electron-donating groups tend to direct incoming nucleophiles to the positions ortho and para to them. In this case, the cyclopropoxy group at C-4 further enhances the electrophilicity of the C-2 and C-6 positions. Given the symmetry of the molecule, the displacement of either fluorine atom at the C-2 or C-6 position by a nucleophile would yield the same product. Therefore, the reaction is expected to be highly regioselective, with substitution occurring exclusively at one of the fluorine-bearing carbons. Studies on similarly structured 2,4-difluorobenzonitrile (B34149) have shown that nucleophilic attack preferentially occurs at the 4-position, para to the strongly electron-withdrawing nitrile group. researchgate.net However, in the case of this compound, the C-4 position is blocked, leaving the activated C-2 and C-6 positions as the only viable sites for substitution.

The kinetics of SNAr reactions are a critical aspect of their utility. For most activated aryl halides, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org The stability of this intermediate is paramount; the more stable the intermediate, the lower the activation energy and the faster the reaction. The strong electron-withdrawing groups (-CN, -F) in this compound are crucial for stabilizing the negative charge developed in the aromatic ring of the Meisenheimer complex.

A notable kinetic feature of SNAr reactions on polyfluoroaromatic compounds is the "element effect," where the order of leaving group ability is often F > Cl > Br > I. nih.gov This is contrary to the trend seen in SN2 reactions. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate-determining first step. youtube.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Fluoroarenes This table shows examples on related compounds to illustrate the principles of SNAr reactions discussed.

| Substrate | Nucleophile | Solvent / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitrofluorobenzene | Protein-NH2 | Aqueous buffer | N-Dinitrophenyl-Protein | N/A | libretexts.org |

| Hexafluorobenzene | Phenothiazine / K2CO3 | DMSO, 85 °C | Bis(phenothiazinyl)tetrafluorobenzene | 64% | nih.gov |

| 2,4-Difluoronitrobenzene | Morpholine | Deep Eutectic Solvent | 4-Morpholino-2-fluoronitrobenzene | High | researchgate.net |

Chemical Transformations of the Nitrile Group

The cyano (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction and hydrolysis. nih.gov

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., using Raney nickel or palladium catalysts with H₂ gas) can reduce the nitrile to a primary amine (4-Cyclopropoxy-2,6-difluorobenzyl)amine. nih.govacs.orgncert.nic.in The reaction with LiAlH₄ proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately forming the amine after an aqueous workup. ncert.nic.in The presence of electron-withdrawing fluorine atoms on the ring generally facilitates the reduction. acs.org

Reduction to Aldehydes: To obtain the corresponding aldehyde (4-Cyclopropoxy-2,6-difluorobenzaldehyde), a milder reducing agent is required to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. wikipedia.orgyoutube.com DIBAL-H reacts with the nitrile to form an imine-aluminum complex, which upon aqueous workup, hydrolyzes to the aldehyde. youtube.com

Table 2: Typical Conditions for Nitrile Reduction This table provides general conditions for the reduction of aromatic nitriles.

| Transformation | Reagent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitrile to Primary Amine | LiAlH₄ | 1. THF or Et₂O, 2. H₂O workup | R-CH₂NH₂ | ncert.nic.in |

| Nitrile to Primary Amine | H₂ / Raney Ni | High pressure H₂, solvent (e.g., EtOH) | R-CH₂NH₂ | wikipedia.org |

| Nitrile to Aldehyde | DIBAL-H | 1. Toluene or Hexane, low temp, 2. H₂O or acid workup | R-CHO | wikipedia.orgyoutube.com |

The hydrolysis of the nitrile group provides a pathway to the corresponding amide and carboxylic acid. The reaction can be performed under either acidic or basic conditions, typically requiring heat. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will hydrolyze it to the carboxylic acid (4-Cyclopropoxy-2,6-difluorobenzoic acid). libretexts.org The reaction proceeds through an amide intermediate (4-Cyclopropoxy-2,6-difluorobenzamide), which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base, such as sodium hydroxide (B78521) (NaOH), yields the sodium salt of the carboxylic acid (sodium 4-cyclopropoxy-2,6-difluorobenzoate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org

The steric hindrance from the two ortho-fluorine atoms may slow the rate of hydrolysis, potentially requiring more forcing conditions (higher temperatures or longer reaction times) compared to unhindered nitriles. acs.orgarkat-usa.org

Table 3: General Conditions for Nitrile Hydrolysis This table outlines common conditions for the hydrolysis of nitriles.

| Conditions | Initial Product | Final Product (after workup) | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl), Heat | Carboxylic Acid + Ammonium Salt | Carboxylic Acid | libretexts.org |

| Aqueous Base (e.g., NaOH), Heat | Carboxylate Salt + Ammonia | Carboxylic Acid (after acidification) | libretexts.org |

Nucleophilic Addition Reactions at the Nitrile Carbon

The nitrile (C≡N) group in this compound is an electrophilic center, susceptible to nucleophilic attack. The two ortho-fluorine atoms significantly enhance the electrophilicity of the nitrile carbon through their strong inductive electron-withdrawing effects. This polarization of the C≡N bond facilitates the addition of nucleophiles.

Common nucleophilic addition reactions applicable to this substrate would include hydrolysis, alcoholysis, and reactions with organometallic reagents. For instance, acid or base-catalyzed hydrolysis would convert the nitrile to a primary amide and subsequently to a carboxylic acid. The reaction proceeds via the initial attack of water or hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis.

The addition of organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of imine intermediates, which can be subsequently hydrolyzed to produce ketones. The general mechanism for this transformation is depicted below:

Reaction Scheme: Nucleophilic Addition of Organometallic Reagents

Initial Attack: R-MgX + N≡C-Ar → R-C(N-MgX)-Ar

Hydrolysis: R-C(N-MgX)-Ar + H₂O → R-C(=NH)-Ar + Mg(OH)X

Ketone Formation: R-C(=NH)-Ar + H₂O → R-C(=O)-Ar + NH₃

The presence of the bulky cyclopropoxy group and the ortho-fluorine atoms may sterically hinder the approach of very large nucleophiles, potentially affecting reaction rates.

Metal-Mediated C-CN Bond Activation

The carbon-cyanide (C-CN) bond in benzonitriles can be activated and cleaved by transition metal complexes, particularly those with low-valent, electron-rich metal centers. Research on the C-CN bond activation of 2,6-difluorobenzonitrile (B137791) using zerovalent nickel complexes provides a strong model for the expected reactivity of this compound. acs.org

The process typically involves the oxidative addition of the C-CN bond to a metal center. For example, a nickel(0) complex, such as one containing a dippe (1,2-bis(diisopropylphosphino)ethane) ligand, can react with 2,6-difluorobenzonitrile to initially form an η²-nitrile complex. acs.org Upon heating, this intermediate can undergo intramolecular oxidative addition to yield a nickel(II) species with separate aryl and cyano ligands. acs.org

Table 1: C-CN Bond Activation of Fluorinated Benzonitriles with [Ni(dippe)(μ-H)]₂

| Substrate | Intermediate | Product | Conditions |

|---|---|---|---|

| 2-Fluorobenzonitrile | (dippe)Ni(η²-2-F-C₆H₄CN) | (dippe)Ni(2-F-C₆H₄)(CN) | 74 °C, 1 day |

| 4-Fluorobenzonitrile | (dippe)Ni(η²-4-F-C₆H₄CN) | (dippe)Ni(4-F-C₆H₄)(CN) | 70 °C, several days |

Data sourced from a study on the ortho-fluoro effect on C-C bond activation. acs.org

The electron-donating nature of the para-cyclopropoxy group in this compound would be expected to increase the electron density on the aromatic ring. This could potentially make the oxidative addition of the C-CN bond to a low-valent metal center slightly more challenging compared to the non-alkoxy substituted 2,6-difluorobenzonitrile, possibly requiring more forcing conditions.

Reactions Involving the Cyclopropoxy Moiety

The cyclopropoxy group is a source of significant reactivity due to the inherent ring strain of the three-membered ring and the nature of the ether linkage.

Thermal and Catalytic Cyclopropyl (B3062369) Ring-Opening Reactions

The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under thermal or catalytic conditions. These reactions often proceed via radical or carbocationic intermediates.

In the context of related cyclopropyl systems, radical-mediated ring-opening has been well-documented. nih.gov For example, the reaction can be initiated by a radical species adding to the aromatic ring or abstracting a hydrogen atom, leading to a cascade that includes the opening of the cyclopropane (B1198618) ring to form a more stable, delocalized radical intermediate. Similarly, photocatalytic methods can be employed to generate radical intermediates that trigger ring-opening. nih.gov

Acid-catalyzed ring-opening is also a plausible pathway. Protonation of the ether oxygen would be followed by cleavage of a cyclopropyl C-C bond to relieve ring strain, generating a stabilized carbocation. This is analogous to the acid-promoted rearrangements observed in cyclopropyl-substituted fluoroepoxides, where a carbocation intermediate is formed, leading to ring-opening. cas.cn The presence of the electron-withdrawing benzonitrile (B105546) moiety would influence the stability of any resulting carbocationic intermediates.

Cleavage of the Ether Linkage

The aryl ether linkage in this compound can be cleaved under specific conditions. Standard reagents for cleaving aryl ethers, such as strong acids like HBr or HI, or Lewis acids like BBr₃, would be effective.

The reaction mechanism with HBr, for instance, involves the protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion. The attack could occur at the cyclopropyl carbon or the aromatic carbon. Due to the high sp² character of the aromatic C-O bond and the presence of deactivating fluorine substituents, cleavage is more likely to occur at the cyclopropyl-oxygen bond (an Sₙ2-type displacement on the cyclopropyl carbon is difficult, so an Sₙ1-type mechanism involving a cyclopropyl cation might be favored under harsh conditions, leading to rearrangement products). This would yield 4-hydroxy-2,6-difluorobenzonitrile and a cyclopropyl-derived byproduct, likely propanol (B110389) or allyl alcohol after rearrangement.

Rearrangement Reactions Involving the Cyclopropyl Group

Rearrangements are a hallmark of cyclopropyl chemistry, often driven by the release of ring strain. In systems containing cyclopropyl groups attached to nitrogen, such as N-biphenyl-N-cyclopropyl nitrenium ions, rearrangements involving ring expansion to form four-membered azetium ions have been observed. chemrxiv.org

While the system is an ether, analogous rearrangements could be envisioned under conditions that generate a positive charge adjacent to the cyclopropyl ring. For instance, in a process involving electrophilic attack on the aromatic ring, a Wheland intermediate is formed. If this positive charge is sufficiently close to the cyclopropoxy group, a rearrangement cascade could be initiated.

Furthermore, photochemical rearrangements of related α-cyclopropylpyruvates to cyclobutenoates have been reported, proceeding through a carbene intermediate. utdallas.edu While a different system, it highlights the propensity of strained cyclopropyl rings to undergo expansion.

Synergistic Reactivity in Multi-functionalized Systems

The reactivity of this compound is a classic example of synergistic and antagonistic effects between functional groups.

Push-Pull System: The molecule features a "push-pull" electronic configuration. The cyclopropoxy group acts as an electron-donating group (push) through resonance, increasing electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. Conversely, the nitrile and fluoro groups are strongly electron-withdrawing (pull). This electronic push-pull nature enhances the polarization of the molecule, potentially increasing its dipole moment and influencing its interactions in polar media and its activity in certain catalytic cycles.

Influence on Electrophilic Aromatic Substitution: The directing effects of the substituents are in opposition. The cyclopropoxy group is an ortho, para-director, while the nitrile and fluoro groups are meta-directors. Given the positions, the cyclopropoxy group would strongly activate the positions ortho to it (positions 3 and 5) for electrophilic attack. However, these positions are also ortho to the deactivating fluorine atoms, leading to a complex regiochemical outcome in electrophilic aromatic substitution reactions.

Modulation of Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms are activated towards SₙAr by the powerful electron-withdrawing nitrile group. The para-cyclopropoxy group, being electron-donating, would slightly decrease the rate of SₙAr compared to a molecule without this group (e.g., 2,6-difluorobenzonitrile). However, SₙAr reactions at the fluorine-bearing carbons remain a highly probable reaction pathway, especially with potent nucleophiles.

This intricate interplay dictates that the reaction conditions must be carefully selected to target a specific functional group while minimizing undesired side reactions at other sites.

Advanced Applications of 4 Cyclopropoxy 2,6 Difluorobenzonitrile in Chemical Synthesis

Role as a Versatile Fluorinated Building Block

The inherent reactivity of 4-Cyclopropoxy-2,6-difluorobenzonitrile, conferred by its electron-deficient aromatic ring and multiple functional groups, positions it as a powerful tool for the construction of diverse and complex molecules.

Precursor for Diverse Heterocyclic Systems

A primary application of this compound is in the synthesis of a variety of heterocyclic compounds, which are ubiquitous in pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitrile group and the two fluorine atoms facilitates nucleophilic aromatic substitution (SNA_r) at the C-4 position, allowing for the introduction of various nitrogen-containing heterocycles.

For instance, the reaction of this compound with amino-substituted heterocycles leads to the formation of N-aryl-heterocyclic amine derivatives. This reaction proceeds under relatively mild conditions, often in the presence of a base such as cesium carbonate or potassium carbonate, to yield products where the heterocyclic amine is linked to the difluorobenzonitrile core.

Furthermore, this building block is instrumental in the synthesis of more complex bicyclic and tricyclic heterocyclic systems. For example, it serves as a key starting material in the preparation of substituted quinoline (B57606) and isoquinoline (B145761) derivatives. These syntheses often involve a multi-step sequence where the nitrile group is transformed, and subsequent cyclization reactions form the new heterocyclic ring.

Table 1: Examples of Heterocyclic Systems Derived from this compound

| Precursor | Reagent/Conditions | Resulting Heterocyclic System |

| This compound | Amino-heterocycle, Base (e.g., Cs₂CO₃) | N-Aryl-heterocyclic amine |

| This compound | Multi-step synthesis | Substituted Quinoline |

| This compound | Multi-step synthesis | Substituted Isoquinoline |

Construction of Complex Polycyclic Architectures

While the direct use of this compound in the one-pot synthesis of highly complex polycyclic systems is not extensively documented, its role as a key intermediate in multi-step syntheses is crucial. The functional group handles on the molecule allow for a stepwise and controlled construction of polycyclic frameworks.

A common strategy involves an initial SNA_r reaction to introduce a side chain, followed by transformations of the nitrile group (e.g., reduction to an amine or hydrolysis to a carboxylic acid). These newly introduced functionalities can then participate in intramolecular cyclization reactions to build additional rings onto the initial benzonitrile (B105546) scaffold. This approach allows for the creation of intricate polycyclic structures that would be challenging to assemble through other methods.

Strategies for Selective Derivatization and Functionalization

The presence of multiple reactive sites in this compound necessitates careful control over reaction conditions to achieve selective transformations.

Chemoselective Transformations Enabled by Orthogonal Reactivity

The distinct reactivity of the functional groups in this compound allows for chemoselective reactions. The fluorine atoms on the aromatic ring are susceptible to nucleophilic displacement, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.

A prime example of this orthogonal reactivity is the selective displacement of the fluorine atom at the 4-position by a nucleophile without affecting the nitrile group. This is a classic example of chemoselectivity, as the conditions for SNA_r are typically not harsh enough to induce reaction at the nitrile. This allows for the introduction of a wide range of substituents at the C-4 position while preserving the nitrile for subsequent transformations.

Conversely, the nitrile group can be selectively targeted in the presence of the fluoro- and cyclopropoxy groups. For example, catalytic hydrogenation can reduce the nitrile to a primary amine without cleaving the cyclopropoxy ether or displacing the fluorine atoms.

Table 2: Chemoselective Reactions of this compound

| Functional Group Targeted | Reagent/Conditions | Transformation |

| C-F bond (at C-4) | Nucleophile (e.g., amine, alcohol), Base | Nucleophilic Aromatic Substitution |

| Nitrile (C≡N) | H₂, Catalyst (e.g., Pd/C) | Reduction to Primary Amine |

| Nitrile (C≡N) | H₂O, Acid or Base | Hydrolysis to Carboxylic Acid |

Development of Novel Protecting Groups for the Cyclopropoxy Moiety

The cyclopropoxy group is generally considered a robust functionality, stable to a wide range of reaction conditions. The high C-H bond dissociation energy of the cyclopropyl (B3062369) ring makes it less susceptible to oxidative metabolism. hyphadiscovery.com However, under strongly acidic conditions, cleavage of the ether linkage can occur. youtube.comkhanacademy.orgyoutube.com

While the development of novel protecting groups specifically for the cyclopropoxy moiety in this particular molecule is not a major focus in the literature, the inherent stability of the group often negates the need for protection. In synthetic sequences where harsh acidic conditions are unavoidable, the timing of the introduction of the cyclopropoxy group becomes a key strategic consideration. It is often installed later in the synthetic route to avoid its potential cleavage.

The stability of the cyclopropyl group is attributed to the unique electronic structure of the three-membered ring, which has significant p-character in its C-C bonds. wikipedia.org This electronic nature contributes to the stability of adjacent carbocations, a phenomenon known as "bent bond" or "Walsh" orbital stabilization. stackexchange.com

Integration into Rational Molecular Design Strategies

This compound is not just a versatile building block; it is also a key component in the rational design of new bioactive molecules, particularly in the field of medicinal chemistry.

The 2,6-difluorobenzonitrile (B137791) motif is a recognized pharmacophore in the design of various enzyme inhibitors. nbinno.com The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, and can also modulate the pKa of nearby functional groups and improve metabolic stability. mdpi.comresearchgate.net

In the context of rational drug design, this compound serves as a core scaffold that can be systematically modified to optimize biological activity. The cyclopropoxy group is often introduced to explore lipophilic pockets in protein binding sites and can enhance metabolic stability. hyphadiscovery.com The nitrile group can act as a hydrogen bond acceptor or be used as a handle to introduce other functionalities.

A notable example is the use of this scaffold in the design of inhibitors for bacterial cell division protein FtsZ. nih.gov Structure-activity relationship (SAR) studies have shown that the 2,6-difluorobenzamide (B103285) moiety (derived from the nitrile) is crucial for activity, and modifications at the 4-position, such as the introduction of the cyclopropoxy group, can fine-tune the potency and pharmacokinetic properties of the inhibitors. nih.gov This highlights the power of this compound as a platform for generating libraries of compounds for biological screening, ultimately leading to the discovery of new therapeutic agents.

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

This compound is a strategically designed chemical scaffold for structure-activity relationship (SAR) studies, particularly in the field of drug discovery. Its unique combination of a cyclopropoxy group, a difluorinated benzene (B151609) ring, and a nitrile functional group provides a versatile platform for systematic modification and evaluation of biological activity. The insights gained from such studies are crucial for optimizing lead compounds into potent and selective drug candidates.

The cyclopropyl group is a well-established bioisostere for larger or more flexible alkyl groups, and its incorporation into drug molecules can have profound effects on their pharmacological profiles. scientificupdate.comacs.orgnih.gov The rigid, three-dimensional nature of the cyclopropyl ring can help to lock the molecule into a specific conformation, which can lead to enhanced binding affinity for its biological target. acs.orgnih.gov Furthermore, the cyclopropyl group is often associated with increased metabolic stability, as the C-H bonds are stronger than in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.comnih.gov In SAR studies, the cyclopropoxy group of this compound can be systematically replaced with other small cycloalkyl or branched alkyl ethers to probe the steric and conformational requirements of the binding pocket.

The 2,6-difluorobenzonitrile moiety is another key feature of this scaffold that offers several advantages for SAR studies. The fluorine atoms at the 2 and 6 positions exert a strong electron-withdrawing effect, which can influence the pKa of the molecule and its ability to participate in hydrogen bonding interactions. nih.gov This can be particularly important for modulating cell permeability and oral bioavailability. The fluorine atoms also provide a valuable tool for SAR, as they can be replaced with other halogens or hydrogen to systematically investigate the role of electronic effects and halogen bonding in target engagement. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functional groups, such as a tetrazole or a primary amine, to explore different binding modes. ossila.com

A hypothetical SAR study using the this compound scaffold for a generic kinase target is outlined in the table below. This illustrates how systematic modifications of the scaffold can be used to explore the chemical space around a lead compound and identify key structural features for optimal biological activity.

| Compound | R1 (Position 4) | X (Positions 2, 6) | Kinase Inhibition (IC50, nM) |

| Lead Compound | Cyclopropoxy | F | 50 |

| Analog 1a | Methoxy | F | 250 |

| Analog 1b | Isopropoxy | F | 75 |

| Analog 1c | Cyclobutoxy | F | 60 |

| Analog 2a | Cyclopropoxy | H | 500 |

| Analog 2b | Cyclopropoxy | Cl | 40 |

| Analog 3a (Nitrile reduction) | Cyclopropoxy | F | >1000 |

| Analog 3b (Nitrile to Tetrazole) | Cyclopropoxy | F | 30 |

This data is hypothetical and for illustrative purposes only.

Building Block in Materials Science Research

The unique electronic and structural properties of this compound also make it an attractive building block for the synthesis of advanced materials. The combination of a fluorinated aromatic core and a reactive nitrile group allows for its incorporation into a variety of polymeric and small molecule systems with tailored properties.

The high thermal stability and potential for creating materials with specific liquid crystalline phases are of particular interest. The rigid, fluorinated benzonitrile core can impart a degree of order and thermal resistance to polymers. The nitrile group can undergo a variety of chemical transformations, including cyclotrimerization to form triazine-based networks. These networks are known for their high thermal stability and dielectric properties, making them potentially useful in microelectronics and as high-performance thermosetting resins.

Furthermore, the 2,6-difluorobenzonitrile unit can be utilized in the synthesis of novel organic electronic materials. For instance, the electron-withdrawing nature of this moiety can be exploited to create electron-deficient building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. ossila.com The nitrile group can be a precursor for the formation of heterocyclic structures that are commonly found in organic semiconductors.

A potential application of this compound in materials science is in the synthesis of high-performance polymers. The table below outlines a hypothetical study on the properties of polymers synthesized using this building block.

| Monomer/Polymer | Synthetic Route | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |

| Monomer: this compound | - | N/A | N/A |

| Polymer 1 | Polycyclotrimerization of the nitrile groups | >350 | >450 |

| Polymer 2 | Nucleophilic aromatic substitution with a bisphenol | 180 | 400 |

| Polymer 3 | Copolymerization with a fluorene-based monomer | 210 | 420 |

This data is hypothetical and for illustrative purposes only.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.